6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Description
Introduction and Structural Characterization
Historical Context of Pyrimidine-4-carboxylic acid Derivatives in Chemical Research
The systematic study of pyrimidine derivatives began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent compound pyrimidine was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. Pyrimidine-4-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their potential applications as therapeutic agents for a range of diseases. These compounds are characterized by a pyrimidine ring structure substituted with a carboxylic acid group at the 4th position and various other substituents, which contribute to their diverse pharmacological activities.
The development of fluorinated pyrimidine derivatives represents a more recent advancement in heterocyclic chemistry, with researchers recognizing that fluorine substitution can significantly alter both the electronic properties and biological activity of these compounds. The introduction of fluorine atoms into organic molecules has become a valuable strategy in drug design and chemical synthesis, as fluorine can enhance metabolic stability, alter lipophilicity, and modify binding interactions with biological targets. The specific combination of a pyrimidine core with a 4-fluorophenyl substituent creates unique opportunities for studying structure-activity relationships and developing new synthetic methodologies.
Structural Properties and Molecular Characteristics
Molecular Formula and Weight Analysis
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid possesses the molecular formula C₁₁H₇FN₂O₂ with a precise molecular weight of 218.18 grams per mole. The compound structure consists of eleven carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The monoisotopic mass has been determined to be 218.04915 Daltons, reflecting the exact mass of the most abundant isotopic composition. Chemical databases consistently report these molecular parameters, with PubChem assigning the compound identification number 22831616 for systematic classification and referencing purposes.
The elemental composition analysis reveals a carbon percentage of approximately 60.55%, hydrogen at 3.23%, fluorine at 8.71%, nitrogen at 12.84%, and oxygen at 14.67% by mass. These proportions contribute to the compound's overall physicochemical properties and influence its behavior in various chemical environments. The molecular weight falls within the typical range for small organic molecules, making it suitable for various analytical techniques and synthetic applications.
IUPAC Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the substitution pattern and functional groups present in the molecule. Alternative chemical names include 6-(4-FLUOROPHENYL)-4-PYRIMIDINECARBOXYLIC ACID, reflecting different conventions for describing the same molecular structure. The Chemical Abstracts Service has assigned the registry number 887407-77-4 to this compound for unique identification in chemical databases and literature.
Additional nomenclature variations found in chemical databases include systematic names that emphasize different structural features, such as the placement of the fluorine atom on the phenyl ring and the position of the carboxylic acid group on the pyrimidine core. The consistent use of these naming conventions ensures accurate communication and identification of the compound across different research contexts and applications.
Chemical Bond Configuration and Angular Geometry
The molecular structure of this compound features a planar pyrimidine ring system with sp² hybridized carbon and nitrogen atoms. The pyrimidine ring adopts an aromatic configuration with delocalized π-electrons contributing to overall molecular stability. The carboxylic acid group at position 4 of the pyrimidine ring maintains a typical carboxyl geometry with the carbon-oxygen double bond length approximately 1.21 Angstroms and the carbon-oxygen single bond length around 1.32 Angstroms.
The 4-fluorophenyl substituent at position 6 of the pyrimidine ring creates an extended aromatic system with specific angular relationships between the two ring systems. The fluorine atom on the phenyl ring occupies the para position relative to the pyrimidine attachment point, influencing the overall electronic distribution and molecular dipole moment. The bond angle between the pyrimidine and phenyl rings typically ranges from 20 to 40 degrees, depending on crystal packing forces and intermolecular interactions.
Electron Density Distribution in the Pyrimidine Scaffold
The electron density distribution in the pyrimidine ring of this compound reflects the electronic effects of both nitrogen atoms and the substituents attached to the ring system. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring create electron-deficient regions, making these positions susceptible to nucleophilic attack. The presence of the carboxylic acid group at position 4 further withdraws electron density from the ring system through both inductive and resonance effects.
Computational studies and experimental evidence suggest that all carbon atoms in the pyrimidine ring, except for carbon 5, exhibit increased reactivity toward nucleophiles due to the electron-withdrawing nature of the nitrogen atoms. Carbon 5 shows greater likelihood of interaction with electrophiles, consistent with the general reactivity patterns observed in pyrimidine chemistry. The electron density distribution also affects the chemical shifts observed in nuclear magnetic resonance spectroscopy and influences the compound's overall chemical behavior.
Fluorophenyl Group Spatial Orientation and Effects
The 4-fluorophenyl substituent significantly influences the molecular properties of this compound through both steric and electronic effects. The fluorine atom, being highly electronegative, withdraws electron density from the phenyl ring through inductive effects, which in turn affects the electron distribution in the attached pyrimidine system. This electronic influence extends through the conjugated π-system, modifying the reactivity patterns of both aromatic rings.
The spatial orientation of the fluorophenyl group relative to the pyrimidine plane creates specific three-dimensional characteristics that influence intermolecular interactions and crystal packing arrangements. The fluorine atom's van der Waals radius and its ability to participate in weak hydrogen bonding interactions contribute to the compound's overall molecular recognition properties. These structural features play important roles in determining solubility characteristics, melting point behavior, and potential biological activity patterns.
Physical and Chemical Properties
Solubility Parameters across Solvent Systems
The solubility behavior of this compound varies significantly across different solvent systems due to the compound's amphiphilic nature, containing both polar carboxylic acid functionality and aromatic hydrophobic regions. In polar protic solvents such as water and alcohols, the compound exhibits limited solubility due to the hydrophobic character of the fluorophenyl and pyrimidine ring systems. The carboxylic acid group can form hydrogen bonds with protic solvents, but this interaction is often insufficient to overcome the unfavorable solvation of the aromatic portions.
Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide typically provide better solvation for this compound, as they can effectively solvate both the polar and aromatic regions without competing for hydrogen bonding sites. The fluorine substitution on the phenyl ring introduces additional dipolar interactions that can enhance solubility in certain solvent systems while potentially decreasing it in others. Temperature effects on solubility follow typical patterns, with increased dissolution at elevated temperatures due to enhanced molecular motion and disruption of intermolecular interactions.
Stability under Variable pH and Temperature Conditions
This compound demonstrates notable stability under standard laboratory conditions, but its behavior varies significantly with changes in pH and temperature. Under acidic conditions, the carboxylic acid group remains protonated, maintaining the neutral form of the molecule and preserving the integrity of the pyrimidine ring system. The compound shows resistance to acid-catalyzed hydrolysis reactions due to the stable aromatic character of both ring systems.
In basic environments, deprotonation of the carboxylic acid group occurs, forming the corresponding carboxylate anion and potentially affecting the overall stability of the molecular structure. The compound may undergo degradation under extreme pH conditions or elevated temperatures, particularly when exposed to strong bases that could attack the pyrimidine ring or the ester linkages in derivative forms. Storage recommendations typically specify maintenance at low temperatures (-4°C for short-term storage and -20°C for extended periods) to ensure compound integrity.
Spectroscopic Fingerprinting
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, with characteristic chemical shifts reflecting the electronic environment of different atomic positions. The carboxylic acid proton typically appears as a broad singlet around 12-13 parts per million in ¹H nuclear magnetic resonance spectra, while the aromatic protons show distinct patterns in the 7-9 parts per million region. The fluorine nucleus produces a characteristic signal in ¹⁹F nuclear magnetic resonance spectroscopy, providing additional structural confirmation.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 218 for the protonated molecular ion, with characteristic fragmentation patterns involving loss of the carboxylic acid group and fluorine-containing fragments. Infrared spectroscopy displays characteristic absorption bands for the carbonyl stretch of the carboxylic acid group around 1700 wave numbers per centimeter, aromatic carbon-carbon stretches in the 1600-1500 wave numbers per centimeter region, and carbon-fluorine stretches around 1200-1100 wave numbers per centimeter.
Crystallographic Structural Analysis
Crystal structure analysis of pyrimidine-4-carboxylic acid derivatives reveals important information about molecular packing and intermolecular interactions. The crystal structure is built of acid molecules that form sheets through hydrogen bonding interactions, with molecules typically located on mirror planes in the crystal lattice. These molecules interact via oxygen-hydrogen to nitrogen hydrogen bonds, forming extended chain structures, and weak van der Waals interactions contribute to the overall crystal stability.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAMQLKTBDTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628484 | |
| Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-77-4 | |
| Record name | 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or amino groups, onto the phenyl ring .
Scientific Research Applications
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects . Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 6-(4-fluorophenyl)pyrimidine-4-carboxylic acid with structurally related analogs:
Structural and Electronic Modifications
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in 6-(trifluoromethyl)pyrimidine-4-carboxylic acid increases logP compared to the fluorophenyl derivative, affecting membrane permeability .
- Acidity : The carboxylic acid group (pKa ~2.5) is common across analogs, but electron-withdrawing substituents (e.g., Cl, CF₃) further acidify the molecule, enhancing solubility in polar solvents .
Biological Activity
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C11H8FN2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 887407-77-4
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances metabolic stability and bioactivity, making it a promising candidate for further research.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 12 |
| CYP3A4 | Non-competitive | 18 |
Receptor Interaction
The compound has shown potential as a modulator of neurotransmitter receptors, particularly serotonin receptors.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 45 |
| 5-HT3 | 60 |
Anticancer Activity
This compound has been evaluated for its anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study : A study on derivatives of this compound indicated that modifications to the phenyl ring could enhance cytotoxicity against breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting moderate potency against cancer cells .
Anti-inflammatory Activity
In addition to anticancer effects, this compound exhibits anti-inflammatory properties. Research has shown that pyrimidine derivatives can suppress COX-2 activity effectively.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Pharmacological Studies
Pharmacological investigations have focused on the interaction of this compound with biological targets such as enzymes and receptors, leading to promising findings in drug development.
Cytotoxicity Studies
In vitro studies have shown that derivatives of this compound possess varying degrees of cytotoxicity against different cancer cell lines, indicating the potential for therapeutic applications.
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that this compound exhibits low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with pyrimidine intermediates, followed by cyclization and carboxylation. Key optimization parameters include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C for hydrogenation) improve yield in cyclization steps .
- Solvents : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
- Temperature : Controlled heating (80–120°C) prevents side reactions.
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Use a combination of:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation or skin contact .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the fluorophenyl and pyrimidine moieties?
Methodological Answer:
- Isotopic Labeling : Use O or F isotopes to track substituent effects in substitution reactions .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution and reactive sites (e.g., electrophilic aromatic substitution at the 4-fluorophenyl group) .
Q. What strategies are effective for resolving contradictions in reported biological activity data?
Methodological Answer:
- Cross-Validation : Replicate assays (e.g., antimicrobial testing via broth microdilution vs. agar diffusion) .
- Dose-Response Analysis : Use IC values to compare potency across studies.
- Target Validation : Employ CRISPR/Cas9 gene editing to confirm enzyme targets (e.g., kinases or oxidases) .
Q. How can computational tools predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Q. What methodologies assess environmental impact during lab-scale synthesis?
Methodological Answer:
- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
- Biodegradation Studies : Use OECD 301F tests to evaluate aquatic toxicity .
Q. How can advanced spectroscopic techniques resolve degradation products?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., carboxylic acid derivatives).
- X-ray Crystallography : Confirm structural changes in degraded samples .
Q. What interdisciplinary approaches enhance applications in materials science?
Methodological Answer:
- Collaboration with Physics : Study electronic properties (e.g., bandgap via UV-Vis) for optoelectronic materials .
- Surface Chemistry : Analyze adsorption on metal oxides using AFM or SEM .
Q. How are enzyme inhibition mechanisms validated experimentally?
Methodological Answer:
- Kinetic Assays : Measure values using fluorescence-based substrates (e.g., NADH depletion in oxidases).
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
